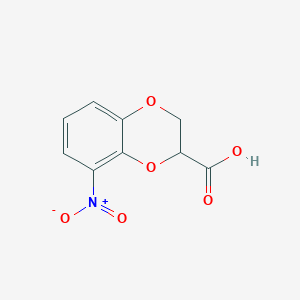
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rates and yields. Additionally, solvent selection is crucial to optimize the solubility of reactants and products, with common solvents including dichloromethane and acetonitrile .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form 5-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Tin(II) chloride, hydrochloric acid
Substitution: Sodium methoxide, methanol
Major Products:
Reduction: 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Substitution: 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Aplicaciones Científicas De Investigación
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes, inhibiting their activity and affecting biochemical pathways .
Comparación Con Compuestos Similares
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
- 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Comparison: 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and biological activity. In contrast, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid lacks the nitro group, resulting in different chemical behavior and applications. The amino and methoxy derivatives exhibit different reactivity patterns and biological activities, making them useful in different contexts .
Propiedades
Número CAS |
110683-73-3 |
|---|---|
Fórmula molecular |
C9H7NO6 |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
5-nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO6/c11-9(12)7-4-15-6-3-1-2-5(10(13)14)8(6)16-7/h1-3,7H,4H2,(H,11,12) |
Clave InChI |
ZYZABUWHWQQKNQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C=CC=C2O1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















